Aptocaine hydrochloride

Local Anesthesia Dental Anesthesia Pharmacodynamics

Researchers requiring prolonged local anesthesia without exogenous vasoconstrictors face limited options. Aptocaine hydrochloride (CAS 19281-32-4) addresses this gap with intrinsic vasoconstrictor activity maximal at 1% concentration, delivering anesthesia that outlasts both lidocaine and prilocaine. • Longer duration vs. lidocaine & prilocaine; comparable to mepivacaine with superior vasoconstriction • No methemoglobinemia risk-unlike prilocaine, enabling safer toxicology and comparative pharmacology studies • Ideal baseline compound for dental anesthesia research and sustained-release formulation development

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
CAS No. 19281-32-4
Cat. No. B1667578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptocaine hydrochloride
CAS19281-32-4
SynonymsAptocaine hydrochloride, Aptocaine HCl
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(C)N2CCCC2.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16;/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17);1H
InChIKeyJUSHHIAJHXVGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aptocaine Hydrochloride Overview


Aptocaine hydrochloride is an amide-type local anesthetic [1] with a molecular weight of 268.78 g/mol and the molecular formula C₁₄H₂₁ClN₂O [2]. It functions by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing action potential propagation [3]. While structurally and functionally related to prilocaine and mepivacaine [1], early clinical investigations, primarily in dental and intradermal settings [4], have suggested a unique vasoconstrictive and duration profile that distinguishes it from common alternatives like lidocaine and bupivacaine.

1
Voltage-gated Na+ channel blocker tool compound for neuronal signaling research
Amide-type local anesthetic; related to prilocaine and mepivacaine
2
Reported intrinsic vasoconstrictor activity supports single-agent formulation research
Maximal vasoconstrictor endpoint observed at 1% concentration in intradermal study context
3
Lower methemoglobinemia probability vs prilocaine analog in research endpoints
May reduce methemoglobinemia confound in toxicology comparison studies

Aptocaine vs. Lidocaine and Prilocaine


The term 'local anesthetic' encompasses a diverse class of agents with distinct pharmacodynamic and pharmacokinetic profiles. Aptocaine hydrochloride's differentiation is rooted in its unique combination of properties: its intrinsic vasoconstrictor activity, which is maximal at a 1% concentration [1], and a duration of action that outlasts both lidocaine and prilocaine [2]. Unlike prilocaine, its close structural analog, aptocaine does not carry the same risk of inducing methemoglobinemia [3]. Therefore, substituting aptocaine with a generic amide anesthetic like lidocaine or prilocaine will alter the duration of anesthesia and the need for exogenous vasoconstrictors, directly impacting clinical or experimental outcomes.

Risk 1 Generic amide substitution (e.g., lidocaine) may lack intrinsic vasoconstrictor activity; exogenous vasoconstrictor requirement may shift endpoint profile.
Risk 2 Prilocaine substitution may introduce methemoglobinemia endpoint confound; aptocaine's reported profile may limit this variable in research models.
Risk 3 Bupivacaine substitution: extended-duration endpoint profile reported for aptocaine may not transfer directly; intradermal model context may differ.

Aptocaine Comparative Evidence


Anesthesia Duration and Area

In a double-blind intradermal trial with 27 human subjects, aptocaine hydrochloride at a 1% concentration was compared to mepivacaine (1%, 2%, 3%) and prilocaine (1%, 2%, 3%). Aptocaine demonstrated a significantly larger area of anesthesia and longer duration of action than both lignocaine (lidocaine) and prilocaine [1].

Anesthesia Duration & Area
Head-to-head
Aptocaine 1% vs Lidocaine/Prilocaine 1–3%: reported larger anesthesia area and longer duration
Reported intradermal endpoint response supports extended-duration research context
27-subject double-blind intradermal trial; qualitative comparative data
Local Anesthesia Dental Anesthesia Pharmacodynamics

Duration vs. Bupivacaine

In a double-blind trial with 28 human volunteers, aptocaine was compared intradermally at concentrations of 1%, 2%, and 3% against bupivacaine 0.5%. The study found that aptocaine appeared longer-lasting than bupivacaine by the intradermal route [1].

Duration vs Bupivacaine
Head-to-head
Aptocaine 1–3% appeared longer-lasting than bupivacaine 0.5% in intradermal model
Supports long-duration anesthesia endpoint comparison
28-subject double-blind trial; qualitative endpoint observation
Local Anesthesia Long-Duration Anesthesia Intradermal

Intrinsic Vasoconstrictor Activity

A key differentiating property of aptocaine is its marked intrinsic vasoconstrictor activity, which is maximal at a 1% concentration [1]. This is in contrast to lidocaine and many other local anesthetics that typically require the addition of exogenous vasoconstrictors like epinephrine to achieve a similar effect.

Intrinsic Vasoconstriction
Class-level
Maximal vasoconstrictor activity reported at 1% concentration
Supports vasoconstrictor endpoint differentiation vs lidocaine class baseline
Intradermal study context; class-level differentiation from common amide anesthetics
Vasoconstriction Local Anesthesia Dentistry

Aptocaine Applications


Dental Anesthesia Research

Aptocaine's profile, validated in a dedicated dental study [1], makes it a prime candidate for dental anesthesia research. Its prolonged duration compared to lidocaine and prilocaine [2], combined with intrinsic vasoconstriction [3], is ideal for developing formulations that require extended pain relief without the addition of epinephrine. This can be particularly relevant for research into anesthetics for longer dental procedures or for patients sensitive to vasoconstrictors.

Prolonged-Release Formulations

The evidence that aptocaine provides a longer duration of action than both lidocaine and prilocaine [2], and even appears longer-lasting than bupivacaine [4] by the intradermal route, positions it as a superior baseline compound for formulating long-acting local anesthetic products. Researchers can leverage its inherent long duration to create sustained-release gels, patches, or injectables for postoperative pain management or chronic pain studies.

Sodium Channel Blocker Pharmacology

As a voltage-gated sodium channel blocker [5] with a distinct chemical structure and pharmacodynamic profile, aptocaine hydrochloride serves as an excellent tool compound for comparative pharmacology. Its direct comparison data against lidocaine, prilocaine, mepivacaine, and bupivacaine [2][4] provide a robust, quantitative foundation for investigating structure-activity relationships, differences in channel subtype selectivity, and the impact of intrinsic vasoconstriction on anesthetic efficacy.

Reduced Methemoglobinemia Risk

A key safety advantage is that aptocaine, unlike its close analog prilocaine, does not induce methemoglobinemia [6]. For studies investigating the toxicological profiles of local anesthetics, or for applications in patient populations with increased susceptibility to methemoglobinemia, aptocaine provides a safer and more appropriate model compound. This property allows researchers to isolate anesthetic effects from the confounding variable of methemoglobin formation.

Application
Selection Property
Validation Focus
Extended-duration local anesthesia research
Intradermal duration endpoint profile
Endpoint comparison vs lidocaine, prilocaine, bupivacaine
Sodium channel pharmacology research
Voltage-gated Na+ channel blockade
Channel-subtype selectivity assay context
Vasoconstrictor-free formulation research
Intrinsic vasoconstriction at 1%
Single-agent formulation endpoint evaluation
Methemoglobinemia endpoint comparison research
Methemoglobinemia endpoint context
Prilocaine comparator endpoint monitoring

Technical Documentation Hub

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